

Confirming the Identity of Dicresulene Diammonium: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *Dicresulene diammonium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **Dicresulene diammonium** against a related sulfonamide-based compound, p-Toluenesulfonic acid. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for the accurate identification and characterization of these compounds.

Introduction

Dicresulene is a condensation product of m-cresolsulfonic acid and formaldehyde. Its diammonium salt, **Dicresulene diammonium**, is a molecule of interest in pharmaceutical research. Accurate identification of such compounds is paramount for drug development and quality control. This guide outlines the use of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the identity of **Dicresulene diammonium**. As direct spectroscopic data for **Dicresulene diammonium** is not readily available in public databases, this guide utilizes data from closely related and well-characterized sulfonamide compounds, namely benzenesulfonic acid and p-toluenesulfonic acid, to provide a comparative framework.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **Dicresulene diammonium**, benchmarked against p-Toluenesulfonic acid.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Expected for Dicresulene Diammonium	Observed for Benzenesulfonic Acid[1][2][3][4]	Observed for p-Toluenesulfonic Acid[5]
O-H (Alcohol/Phenol)	3200-3600 (broad)	Present	N/A	Present (in hydrate)
N-H (Ammonium)	3000-3300 (broad)	Present	N/A	N/A
C-H (Aromatic)	3000-3100	Present	Present	3103
C-H (Aliphatic, -CH ₃ , -CH ₂ -)	2850-3000	Present	N/A	2965, 2863
S=O (Sulfonic Acid)	1340-1350 (asymmetric), 1150-1160 (symmetric)	Present	Present	1286
C=C (Aromatic)	1450-1600	Present	Present	1486
S-O (Sulfonic Acid)	1000-1080	Present	Present	Present

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

Proton Type	Expected Chemical Shift (δ , ppm)	Expected for Dicresulene Diammonium	Observed for p-Toluenesulfonic Acid[5]
Ar-H (Aromatic)	7.0 - 8.0	~7.0-7.5	7.14 (d), 7.51 (d)
-OH (Phenolic)	9.0 - 10.0	Present	N/A
-NH ₄ ⁺ (Ammonium)	7.0 - 8.0	Present	N/A
-CH ₂ - (Methylene Bridge)	~4.0	Present	N/A
Ar-CH ₃ (Methyl)	2.2 - 2.5	~2.3	2.27 (s)

Table 3: ¹³C NMR Spectroscopy Data (in DMSO-d₆)

Carbon Type	Expected Chemical Shift (δ , ppm)	Expected for Dicresulene Diammonium	Observed for p-Toluenesulfonic Acid[5][6]
Ar-C (Aromatic, C-S)	140-150	Present	144.68
Ar-C (Aromatic, C-O)	150-160	Present	N/A
Ar-C (Aromatic, C-H)	120-130	Present	125.95, 128.83
Ar-C (Aromatic, C-C)	135-145	Present	139.04
-CH ₂ - (Methylene Bridge)	~30-40	Present	N/A
Ar-CH ₃ (Methyl)	~20	Present	21.25

Table 4: Mass Spectrometry (MS) Data

Ionization Mode	Expected m/z	Fragmentation Pattern
ESI-	$[M-2H]^{2-}$, $[M-H]^{-}$	Loss of SO_3 , SO_2 , cleavage of methylene bridge
ESI+	$[M+2NH_4]^{2+}$, $[M+NH_4]^{+}$	Loss of NH_3 , H_2O

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over a range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in **Dicresulene diammonium**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO- d_6) in an NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ^1H NMR: A standard proton NMR experiment is performed.
 - ^{13}C NMR: A proton-decoupled carbon-13 NMR experiment is performed.
- Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ^1H NMR spectrum, and the chemical shifts in the ^{13}C NMR spectrum are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

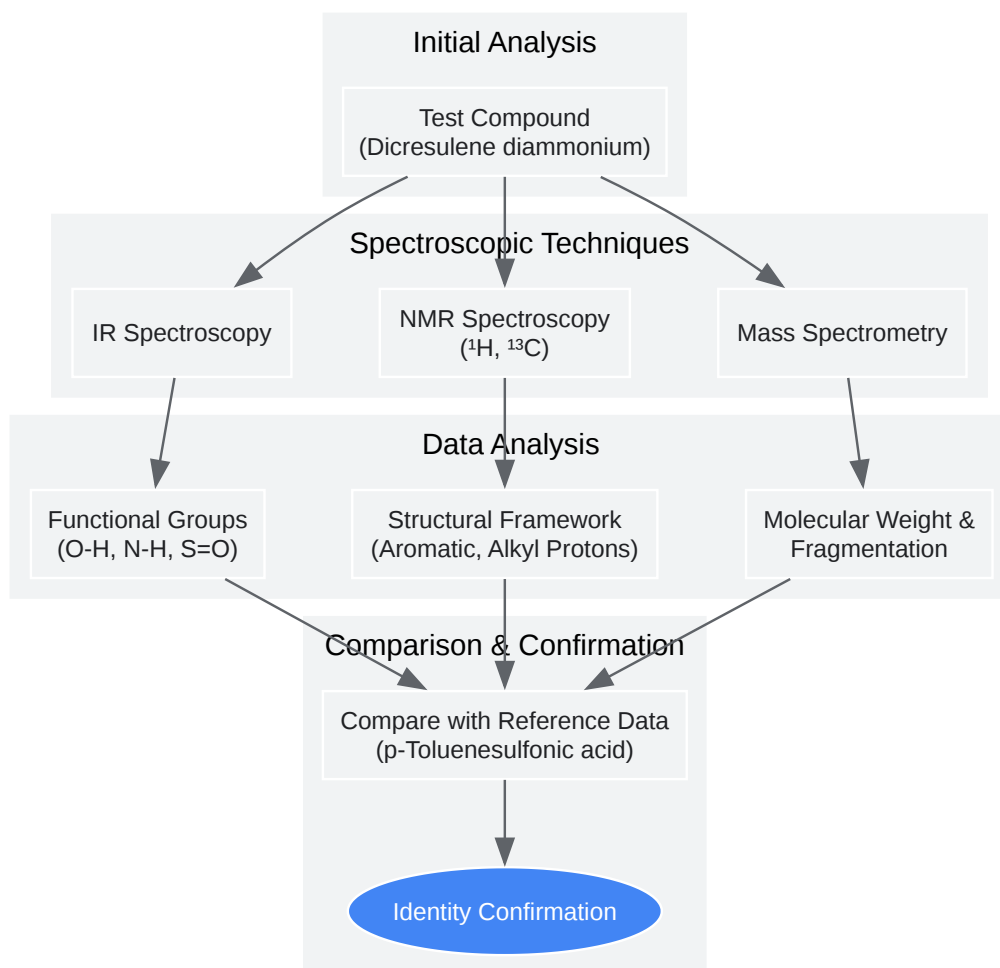
Methodology:

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) at a low concentration.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used.
- Data Acquisition: The sample solution is introduced into the ESI source. Mass spectra are acquired in both positive and negative ion modes. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation data.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern provides further structural information. A characteristic fragmentation of aromatic sulfonic acids involves the loss of SO_2 or SO_3 [\[7\]](#)[\[8\]](#)[\[9\]](#).

Visualizations

Logical Workflow for Spectroscopic Identification

Workflow for Spectroscopic Identification



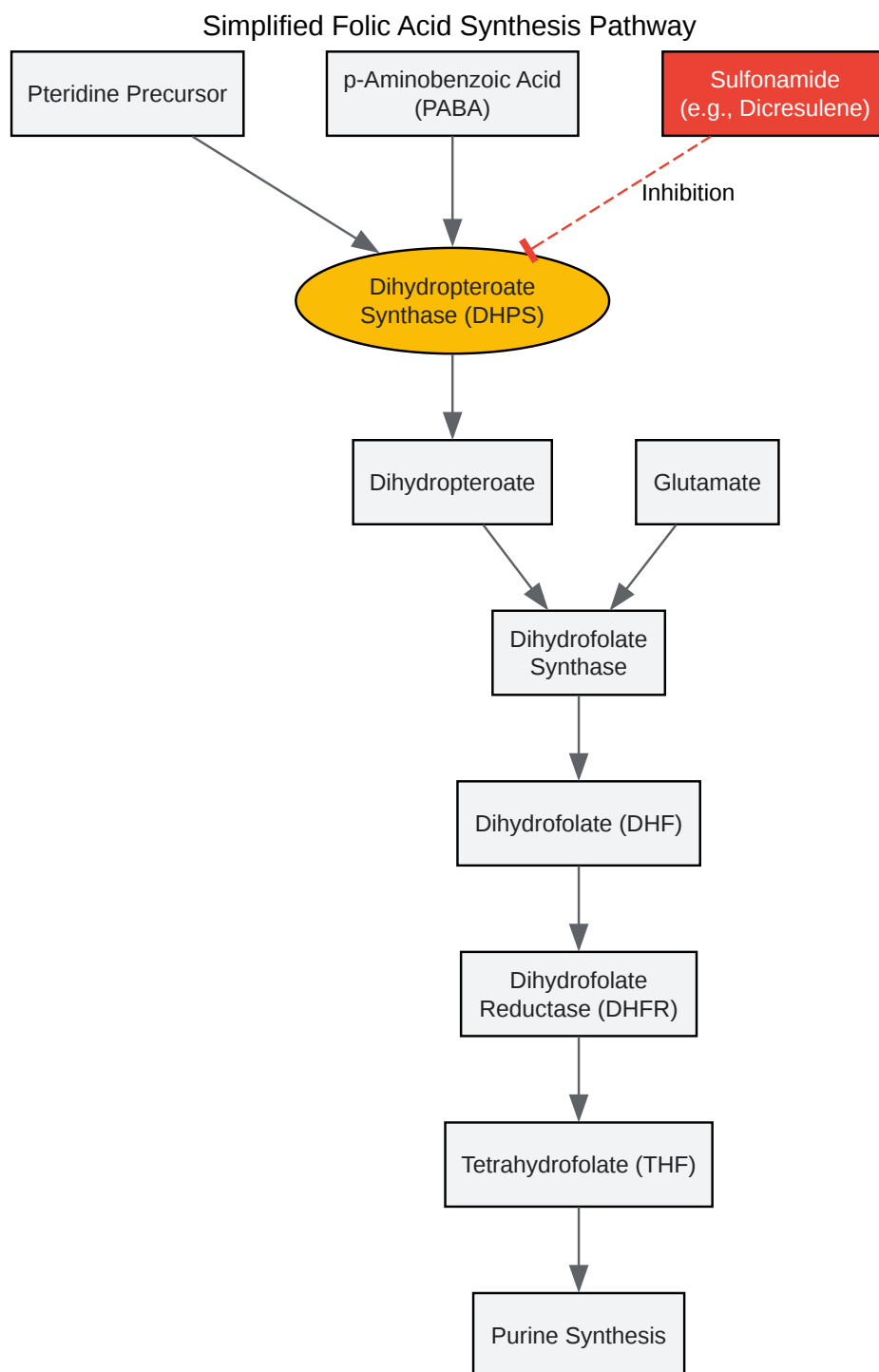
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Caption: Logical workflow for compound identification using spectroscopic methods.

Illustrative Signaling Pathway

While the precise biological targets of Dicresulene are not fully elucidated, sulfonamides are known to interfere with microbial metabolic pathways. The following diagram illustrates a

generalized pathway for folic acid synthesis in bacteria, a common target for sulfonamide antibacterials.



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Caption: Inhibition of the folic acid synthesis pathway by sulfonamides.

Conclusion

The combination of IR, NMR, and mass spectrometry provides a powerful toolkit for the unambiguous identification of **Dicresulene diammonium**. By comparing the acquired spectroscopic data with that of known related structures and established spectral libraries, researchers can confidently confirm the identity and purity of their compound, a critical step in the drug development pipeline. The detailed protocols and comparative data presented in this guide offer a solid foundation for such analytical endeavors.

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